BenchChemオンラインストアへようこそ!

3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole

Medicinal Chemistry Drug Discovery QSAR

3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole is a multi-substituted pyrazole building block primarily utilized in medicinal chemistry and agrochemical research as a synthetic intermediate. Its core structure features a bromine atom at the 3-position, a nitro group at the 4-position, and a bulky cyclopentyl substituent on the N1 nitrogen, resulting in a molecular weight of 260.09 g/mol and a computed XLogP3 of 2.3.

Molecular Formula C8H10BrN3O2
Molecular Weight 260.091
CAS No. 1795502-99-6
Cat. No. B2786685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole
CAS1795502-99-6
Molecular FormulaC8H10BrN3O2
Molecular Weight260.091
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C8H10BrN3O2/c9-8-7(12(13)14)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2
InChIKeyLUDVAMYACCYTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole (CAS 1795502-99-6) Procurement Guide & Baseline Analysis


3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole is a multi-substituted pyrazole building block primarily utilized in medicinal chemistry and agrochemical research as a synthetic intermediate . Its core structure features a bromine atom at the 3-position, a nitro group at the 4-position, and a bulky cyclopentyl substituent on the N1 nitrogen, resulting in a molecular weight of 260.09 g/mol and a computed XLogP3 of 2.3 [1]. The combination of these substituents provides a unique scaffold for late-stage functionalization, particularly via palladium-catalyzed cross-coupling at the bromine site and reduction of the nitro group to a versatile amine handle .

Why Generic Substitution of 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole Fails in Research and Development


While other N-alkyl-3-bromo-4-nitro-1H-pyrazoles share the same core ring, direct substitution is often impossible because the N1-cyclopentyl group imparts markedly different physicochemical properties compared to smaller N-alkyl chains, critically altering lipophilicity, conformational flexibility, and subsequent reactivity. Substituting a cheaper analog like the N-methyl derivative can result in a final compound with divergent target binding, solubility, and metabolic stability due to these foundational property differences, thereby failing to replicate a specific lead compound's biological profile or a key intermediate's synthetic behavior . The quantitative implications of these structural differences are detailed in the evidence guide below.

Quantitative Differentiation Evidence: 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole vs. Closest Analogs


Lipophilicity Comparison: Elevated XLogP3 for Enhanced Membrane Permeability

The N1-cyclopentyl analog demonstrates a higher computed lipophilicity (XLogP3) compared to the unsubstituted N-H parent compound, confirming the influence of the bulky cycloalkyl group on membrane permeability. The target compound has a computed XLogP3 of 2.3, while the baseline 3-bromo-4-nitro-1H-pyrazole has a predicted logP significantly lower due to the lack of a hydrophobic substituent [1]. This difference is crucial for optimizing logD profiles in a drug discovery program where a specific lipophilicity range is targeted to balance potency and pharmacokinetic properties.

Medicinal Chemistry Drug Discovery QSAR

Conformational Flexibility: Impact of a Rotatable Bond on Molecular Recognition

The target compound possesses a single rotatable bond, contributed by the N1-cyclopentyl group, in contrast to the 0 rotatable bonds found in the N-methyl analog (3-bromo-1-methyl-4-nitro-1H-pyrazole) [1]. This added degree of rotational freedom can be critical for adapting to 'induced fit' in a protein binding pocket or for achieving a specific pre-reactive conformation in a key synthesis step. The cyclopentyl ring itself also exhibits pseudorotation, introducing dynamic conformational isomerism absent in rigid or smaller N-substituents.

Medicinal Chemistry Structural Biology Scaffold Design

Size and Steric Bulk Modification for Optimal Target Occupancy

The molecular weight of the target compound (260.09 g/mol) is substantially greater than that of the N-methyl analog (206.00 g/mol) [1]. This mass difference of 54.09 g/mol corresponds to the steric bulk of the cyclopentyl ring versus a methyl group. In SAR campaigns exploring peripheral binding pockets, this increased size and shape can lead to improved target complementarity and selectivity, whereas a smaller N-alkyl chain would leave a hydrophobic cleft vacant, leading to a loss in affinity that cannot be trivially recovered.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Application Scenarios for 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole Based on Verified Evidence


Late-Stage Functionalization in a Lead Optimization Program

A medicinal chemistry team has identified a pyrazole-based inhibitor scaffold where a bromine atom is required for a planned Suzuki coupling with a boronic acid ester. The team must screen various N1-substituents to optimize lipophilicity and fill a lipophilic pocket. Starting with 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole allows them to directly evaluate the cyclopentyl motif, benefiting from the known XLogP3 of 2.3 [1], without needing a separate, time-consuming alkylation step on the core pyrazole.

Dual Functional Handle for Divergent Chemical Synthesis

A process chemistry group needs a pyrazole core that can be orthogonally derivatized. They can first leverage the bromine atom at the 3-position for a chemoselective cross-coupling reaction, while the nitro group remains intact. Subsequently, the nitro group can be reduced to an amine, providing a second point of diversification. The cyclopentyl group remains a stable, non-reactive 'blocking' group throughout this sequence, unlike smaller N-alkyl chains that might undergo unwanted side reactions under certain conditions .

Synthesis of a Conformationally-Enriched Compound Library

For a library synthesis aiming to maximize three-dimensional structural diversity, 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole serves as a key intermediate. Its single rotatable bond and the pseudorotational ability of the cyclopentyl ring provide dynamic conformational isomerism not found in the N-methyl or N-H analogs . Using this compound, a small library of final products can explore a wide range of bioactive conformations, increasing the chance of discovering a high-affinity binder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.